molecular formula C20H33ClN2O3 B14291828 4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 112688-45-6

4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride

Cat. No.: B14291828
CAS No.: 112688-45-6
M. Wt: 384.9 g/mol
InChI Key: ZVDNNNCLPGFXEL-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C20H33ClN2O3 and a molecular weight of 384.951 g/mol . This compound is part of the pyridinium family and is characterized by its unique structure, which includes a carbamoyl group and a dodecyloxy substituent.

Preparation Methods

The synthesis of 4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves a multi-step process. One common synthetic route includes the reaction of pyridine with dodecyloxycarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamoyl chloride under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dodecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

112688-45-6

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

dodecyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-16-25-19(23)17-22-14-12-18(13-15-22)20(21)24;/h12-15H,2-11,16-17H2,1H3,(H-,21,24);1H

InChI Key

ZVDNNNCLPGFXEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-]

Origin of Product

United States

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